molecular formula C7H14N4S B7589962 N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine

Cat. No. B7589962
M. Wt: 186.28 g/mol
InChI Key: BFRDKEPBOSTFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSEA is a membrane-impermeable compound that can selectively react with cysteine residues in proteins, making it a valuable tool for studying protein structure and function.

Mechanism of Action

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the thiol group of cysteine and the ethane-1,2-diamine group of N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. This reaction can cause conformational changes in the protein, allowing researchers to study the functional consequences of these changes.
Biochemical and Physiological Effects:
N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been shown to have minimal effects on the overall structure and function of proteins, making it a useful tool for studying protein structure and function. However, it can cause changes in the local environment around the cysteine residue, such as altering the electrostatic environment or disrupting hydrogen bonding interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine in scientific research is its selectivity for cysteine residues, which allows for targeted modification of specific sites in proteins. Additionally, N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is membrane-impermeable, which can be useful for studying proteins in their native environment. However, one limitation of using N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is that it can react with other nucleophiles in addition to cysteine residues, which can lead to non-specific modifications.

Future Directions

There are several future directions for research involving N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. One area of interest is the development of new analogs of N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine that can selectively target other amino acid residues in proteins, such as histidine or lysine. Another area of interest is the use of N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a more complete picture of protein structure and function. Additionally, N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine could be used to study the conformational changes that occur during protein-protein interactions, which could have implications for drug discovery and development.

Synthesis Methods

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine can be synthesized through a multi-step process that involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with N,N-dimethyl-1,2-diaminoethane in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through a series of chromatography steps to obtain pure N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine.

Scientific Research Applications

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been widely used in scientific research to study the structure and function of proteins. Its ability to selectively react with cysteine residues in proteins has allowed researchers to probe the conformational changes that occur during protein folding and binding. N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been used to study the function of ion channels, transporters, and receptors, as well as to investigate protein-protein interactions.

properties

IUPAC Name

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-6-9-7(12-10-6)11(3)5-4-8-2/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDKEPBOSTFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(C)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-dimethyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine

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